molecular formula C27H26N4O4S2 B12157530 N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12157530
M. Wt: 534.7 g/mol
InChI Key: HIZVMIVONXLXSC-MUXKCCDJSA-N
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Description

N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothieno[2,3-d]pyrimidine core with a hydrazide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Hydrazide Group: The hydrazide functionality is introduced by reacting the intermediate with hydrazine or its derivatives.

    Condensation with 4-Hydroxy-3-methoxybenzaldehyde: The final step involves the condensation of the hydrazide intermediate with 4-hydroxy-3-methoxybenzaldehyde under mild acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typical.

Major Products

    Oxidation: Products may include quinones and carboxylic acids.

    Reduction: Alcohols and amines are common reduction products.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothieno[2,3-d]pyrimidine derivatives.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure and functional groups.

Medicine

In medicine, researchers explore its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The compound’s hydrazide group can form covalent bonds with active site residues of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
  • N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Uniqueness

The uniqueness of N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups and the benzothieno[2,3-d]pyrimidine core. This structure imparts distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H26N4O4S2

Molecular Weight

534.7 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H26N4O4S2/c1-16-7-10-18(11-8-16)31-26(34)24-19-5-3-4-6-22(19)37-25(24)29-27(31)36-15-23(33)30-28-14-17-9-12-20(32)21(13-17)35-2/h7-14,32H,3-6,15H2,1-2H3,(H,30,33)/b28-14-

InChI Key

HIZVMIVONXLXSC-MUXKCCDJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC(=C(C=C4)O)OC)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC(=C(C=C4)O)OC)SC5=C3CCCC5

Origin of Product

United States

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